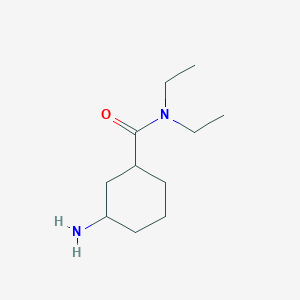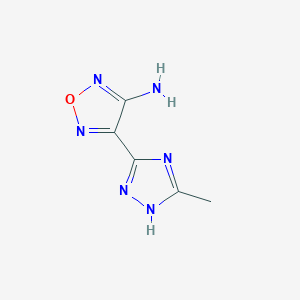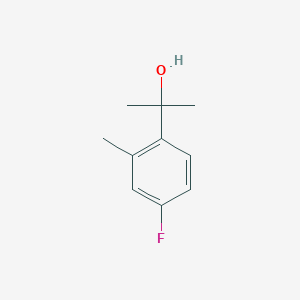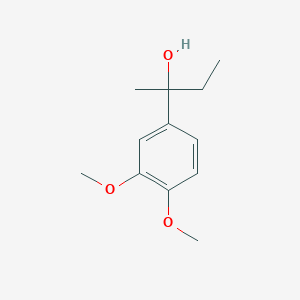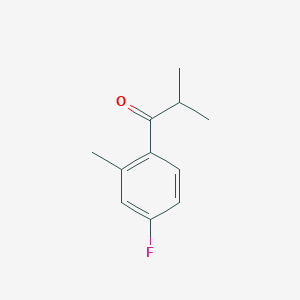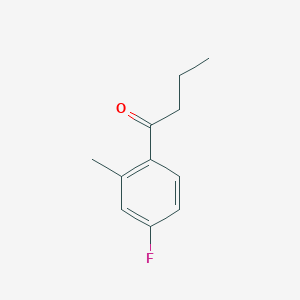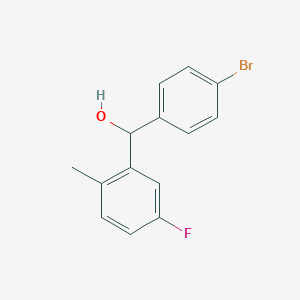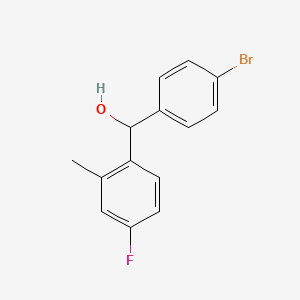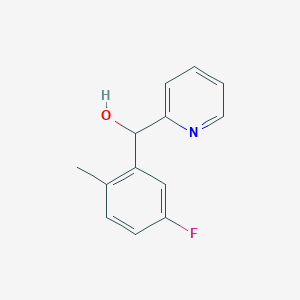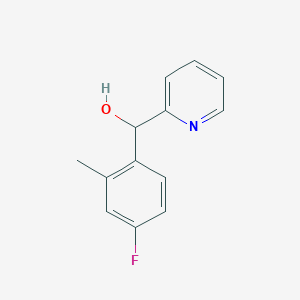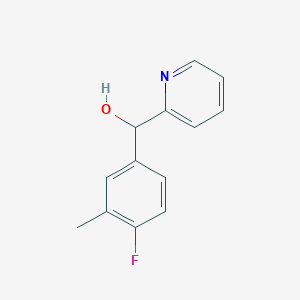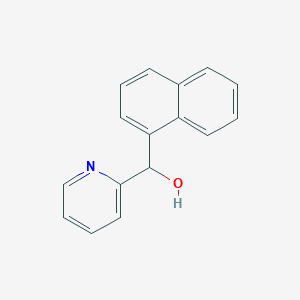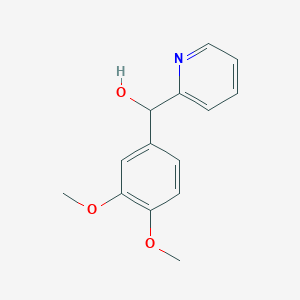
(3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol
Vue d'ensemble
Description
(3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol is a useful research compound. Its molecular formula is C14H15NO3 and its molecular weight is 245.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biocatalytic Synthesis in Microreaction Systems : Chen et al. (2021) demonstrated the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol using recombinant E. coli in a water-cyclohexane liquid-liquid system. This method offers a green, economic, and efficient approach with high yield and enantiomeric excess in a short time, highlighting its potential in industrial applications (Chen et al., 2021).
Catalytic Applications in Nickel Complex Synthesis : Kermagoret and Braunstein (2008) synthesized nickel complexes using bidentate N,O-type ligands, including (pyridin-2-yl)methanol, for the oligomerization of ethylene. These complexes were found to be highly effective, indicating their utility in the field of catalysis (Kermagoret & Braunstein, 2008).
Organocatalysis in Michael Addition Reactions : Lattanzi (2006) reported the use of 2-pyrrolidinemethanols, derived from similar structures, as efficient bifunctional organocatalysts in the enantioselective Michael addition of malonate esters to nitroolefins, resulting in good yields and enantiomeric excess (Lattanzi, 2006).
Production of Chiral Intermediates in Drug Synthesis : Ni et al. (2012) explored the production of (S)-(4-Chlorophenyl)-(pyridin-2-yl)methanol, a chiral intermediate of the anti-allergic drug Betahistine, using carbonyl reductase-producing microorganisms. This method highlights the potential of biotransformation in pharmaceutical manufacturing (Ni et al., 2012).
Chemical Reactions with Alcohol in the Presence of Base : Tsuzuki and Tada (1985) studied the reaction of 5-(3,4-dimethoxyphenyl)pyrazine-2,3-dicarbonitrile with methanol in the presence of a base, demonstrating the versatility of similar compounds in chemical synthesis (Tsuzuki & Tada, 1985).
Synthesis of Pyrrolopyridinol Derivatives : Kobayashi et al. (2011) described the synthesis of 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols from aryl(3-isocyanopyridin-4-yl)methanones, showcasing the use of pyridinyl methanols in the development of novel organic compounds (Kobayashi et al., 2011).
Propriétés
IUPAC Name |
(3,4-dimethoxyphenyl)-pyridin-2-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-17-12-7-6-10(9-13(12)18-2)14(16)11-5-3-4-8-15-11/h3-9,14,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZYZNLXCQEPRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=CC=CC=N2)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(6-Bromonaphthalen-2-yl)oxy]azetidine](/img/structure/B7874420.png)
